molecular formula C10H7BrFN B1375375 8-Bromo-5-fluoro-2-methylquinoline CAS No. 904694-59-3

8-Bromo-5-fluoro-2-methylquinoline

Cat. No.: B1375375
CAS No.: 904694-59-3
M. Wt: 240.07 g/mol
InChI Key: SKYJNBNYCRKOPC-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-2-methylquinoline (CAS 904694-59-3) is a high-purity halogenated quinoline compound serving as a versatile chemical intermediate for research and development. With the molecular formula C 10 H 7 BrFN and a molecular weight of 240.07 g/mol, this compound is characterized by a quinoline core functionalized with bromo and fluoro substituents, making it a valuable scaffold for further synthetic modification . This compound is part of the quinoline family, which are fundamental heterocyclic molecules recognized for their significant role in chemical synthesis and wide range of applications in industrial and medicinal chemistry . As a building block, it is particularly useful in pharmaceutical research for the synthesis of more complex molecules. The presence of both bromine and fluorine atoms at strategic positions on the aromatic ring system allows for selective cross-coupling reactions, such as Suzuki-Miyaura reactions, and facilitates the exploration of structure-activity relationships (SAR) in drug discovery campaigns. Research into analogous halogenated quinoline derivatives has demonstrated notable biological activities , including antimicrobial, antifungal, and antimycobacterial properties, highlighting the potential of this chemical scaffold in developing new therapeutic agents . Our product is supplied with a guaranteed purity of >95% and is intended solely for research purposes in laboratory settings . Key Identifiers: • CAS Number: 904694-59-3 • Molecular Formula: C 10 H 7 BrFN • Molecular Weight: 240.07 g/mol • Purity: >95% This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-2-3-7-9(12)5-4-8(11)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYJNBNYCRKOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 8-Bromo-5-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-5-fluoro-2-methylquinoline (CAS: 904694-59-3) is a trisubstituted heterocyclic scaffold that has emerged as a critical intermediate in Fragment-Based Drug Discovery (FBDD).[1] Distinguished by its specific halogenation pattern—a bromine at the C8 position and a fluorine at the C5 position—this compound serves as a high-value "lynchpin" molecule. It allows for orthogonal functionalization, where the C8-bromide acts as a primary handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the C5-fluoride modulates electronic density, metabolic stability, and lipophilicity. Recent literature highlights its utility in synthesizing inhibitors for the proteasome subunit Rpn11, validating its role in oncology and targeted protein degradation workflows.

Part 1: Structural & Electronic Architecture

Chemical Identity & Properties

The compound features a fused bicyclic quinoline core. The placement of substituents is non-trivial, designed to maximize steric differentiation and reactivity control.

PropertyDataNote
IUPAC Name 8-Bromo-5-fluoro-2-methylquinoline
CAS Number 904694-59-3Verified Identifier
Molecular Formula C₁₀H₇BrFN
Molecular Weight 240.07 g/mol
Physical State Solid (White to Off-White)
LogP (Predicted) ~3.2 - 3.5Lipophilic, suitable for CNS penetration models
H-Bond Acceptors 1 (Quinoline Nitrogen)
H-Bond Donors 0
Electronic Conformation & Substituent Effects
  • C8-Bromine (σ-Hole Donor): The bromine atom at position 8 is sterically crowded by the adjacent quinoline nitrogen lone pair. However, this proximity often facilitates directed metalation or specific chelation-assisted cross-coupling.

  • C5-Fluorine (Metabolic Blocker): Position 5 is a common site for oxidative metabolism (P450-mediated hydroxylation) in quinolines. Fluorination here blocks this metabolic soft spot, extending the half-life of downstream clinical candidates.

  • C2-Methyl (Steric Anchor): The methyl group at C2 prevents nucleophilic attack at the otherwise electron-deficient C2 position, stabilizing the ring against ring-opening or polymerization side reactions.

Part 2: Synthetic Methodology

Primary Route: Modified Doebner-Miller Synthesis

The most authoritative protocol for synthesizing 8-Bromo-5-fluoro-2-methylquinoline utilizes a modified Doebner-Miller reaction. This acid-catalyzed condensation between an aniline derivative and an


-unsaturated aldehyde is preferred for its scalability and use of inexpensive reagents.
Reagents & Materials
  • Precursor: 2-Bromo-5-fluoroaniline (CAS: 1003-99-2)

  • Carbon Source: Crotonaldehyde (trans-2-butenal)

  • Solvent/Acid: 6M Hydrochloric Acid (HCl) / Toluene biphasic system or refluxing HCl.

  • Oxidant: Nitrobenzene or air (often not strictly required if the mechanism proceeds via disproportionation, but mild oxidation helps yield).

Step-by-Step Protocol
  • Dissolution: Charge a round-bottom flask with 2-Bromo-5-fluoroaniline (1.0 eq) . Add 6M HCl (5 vol) and Toluene (5 vol) .

  • Activation: Heat the biphasic mixture to reflux (~110°C) for 30 minutes to ensure formation of the anilinium salt and system homogeneity.

  • Condensation: Slowly add Crotonaldehyde (1.5 eq) dropwise over 20–30 minutes. Critical Step: Slow addition prevents polymerization of the aldehyde.

  • Cyclization: Continue reflux for 18 hours. The solution typically darkens as the quinoline core forms.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the layers; discard the organic (toluene) layer if it contains unreacted aldehyde/polymer.

    • Basify the aqueous layer with 6M NaOH to pH > 10. The product will precipitate or oil out.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Visualization of Synthetic Pathway

Synthesis Start 2-Bromo-5-fluoroaniline (Precursor) Intermediate Schiff Base / Michael Adduct Start->Intermediate + 6M HCl, Toluene Reflux, 30 min Reagent Crotonaldehyde (C4 Source) Reagent->Intermediate Dropwise Addition Product 8-Bromo-5-fluoro- 2-methylquinoline Intermediate->Product Cyclization & Aromatization Reflux 18h

Figure 1: The modified Doebner-Miller synthesis pathway converting 2-bromo-5-fluoroaniline to the target quinoline.

Part 3: Reactivity & Medicinal Chemistry Applications

Orthogonal Functionalization Strategy

The power of this scaffold lies in the differential reactivity of its halogens.

  • Reaction A: C8-Selective Cross-Coupling (Pd-Catalyzed)

    • Mechanism: The C-Br bond is significantly weaker (approx. 68 kcal/mol) than the C-F bond (approx. 115 kcal/mol). Palladium catalysts (e.g.,

      
      , 
      
      
      
      ) will exclusively insert at the C8-Br position.
    • Application: Introduction of aryl, vinyl, or thiol groups. For example, coupling with tert-butyl thiol yields 8-thioquinoline derivatives, which are potent zinc-binders in metalloenzyme inhibitors.

  • Reaction B: C5-Nucleophilic Aromatic Substitution (

    
    ) 
    
    • Mechanism: While the C5-F bond is strong, the electron-deficient nature of the quinoline ring (especially if protonated or alkylated at the nitrogen) activates the C5 position for nucleophilic attack by strong nucleophiles (amines, alkoxides).

    • Selectivity: This reaction typically requires higher temperatures (>100°C) or microwave forcing conditions, allowing the C8-Br to be preserved if the Pd-coupling is performed after

      
       (though the reverse sequence is more common).
      
Case Study: Rpn11 Proteasome Inhibition

Research identified this scaffold during a Fragment-Based Drug Discovery (FBDD) campaign targeting Rpn11 , a deubiquitinase essential for proteasome function.[1]

  • Role: The 8-thio derivative (derived from 8-bromo) coordinates the catalytic

    
     ion in the Rpn11 active site.[1]
    
  • Significance: The 5-fluoro substituent was critical for optimizing the

    
     of the quinoline nitrogen and improving the solubility profile compared to the non-fluorinated analog.
    
Reactivity Map

Reactivity Core 8-Bromo-5-fluoro- 2-methylquinoline Br_Rxn C8-Br Site: Pd-Catalyzed Coupling (Suzuki, Buchwald) Core->Br_Rxn Primary Reactivity (High Yield) F_Rxn C5-F Site: Metabolic Blocking & S_NAr Potential Core->F_Rxn Secondary Modulation Me_Rxn C2-Me Site: Benzylic Oxidation (SeO2 -> Aldehyde) Core->Me_Rxn Tertiary Functionalization

Figure 2: Functionalization logic map. Red arrow indicates the primary site of derivatization in medicinal chemistry.

Part 4: Analytical Characterization Standards

To validate the synthesis of CAS 904694-59-3, the following analytical signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Feature
¹H NMR (400 MHz, CDCl₃) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

~2.7-2.9 ppm (s, 3H)
C2-Methyl Group : Distinct singlet upfield.

~7.0-8.5 ppm (m, 4H)
Aromatic Region : Complex coupling due to F-H splitting.
¹⁹F NMR Single peak ~ -110 to -130 ppmC5-Fluorine : Confirming mono-fluorination.
LC-MS (ESI+) [M+H]⁺ = 240.0 / 242.0Isotope Pattern : 1:1 ratio confirming one Bromine atom.

References

  • Li, J., et al. (2017). "Discovery of an Inhibitor of the Proteasome Subunit Rpn11." Journal of Medicinal Chemistry / PMC.

    • Relevance: Primary source for the synthesis protocol (Compound 49a)
    • Source:

  • Sigma-Aldrich / Merck.

    • Relevance: Confirmation of physical properties and commercial availability.
    • Source:

  • ChemicalBook.

    • Relevance: Verification of CAS registry and molecular weight d
    • Source:

Sources

Technical Guide: Characterization and Synthesis of 8-Bromo-5-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of 8-Bromo-5-fluoro-2-methylquinoline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

8-Bromo-5-fluoro-2-methylquinoline (CAS: 904694-59-3) is a highly specialized halogenated heterocyclic scaffold used primarily in medicinal chemistry as a pharmacophore building block.[1][2] Its structural uniqueness lies in the specific substitution pattern: a bromine atom at the 8-position allows for site-selective cross-coupling (e.g., Suzuki-Miyaura), a fluorine atom at the 5-position modulates metabolic stability and pKa, and a methyl group at the 2-position provides steric bulk and lipophilicity.

This guide provides a definitive breakdown of its physicochemical properties, a derived synthesis protocol based on regioselective principles, and analytical validation standards.

Physicochemical Characterization

Molecular Formula and Weight

The precise molecular weight is critical for High-Resolution Mass Spectrometry (HRMS) validation. The presence of Bromine creates a distinct isotopic signature that must be accounted for in analytical workflows.

PropertyValueNotes
Chemical Formula C₁₀H₇BrFN Derived from Quinoline (C₉H₇N) with substitutions: +CH₃, +F, +Br, -3H.[1][3][4][5][6]
Average Molecular Weight 240.07 g/mol Standard weight for stoichiometric calculations.
Monoisotopic Mass 238.9729 Da Based on ⁷⁹Br (50.69%) and ¹⁹F (100%).
Exact Mass (⁸¹Br) 240.9709 Da Based on ⁸¹Br (49.31%).
Isotopic Pattern 1:1 Doublet The M+ and M+2 peaks appear at nearly equal intensity due to Br isotopes.
Theoretical Properties (In Silico)
  • LogP (Predicted): ~3.2 – 3.5 (Highly lipophilic due to halogenation).

  • Topological Polar Surface Area (TPSA): ~12.9 Ų (Attributed solely to the quinoline nitrogen).

  • H-Bond Donors: 0

  • H-Bond Acceptors: 1 (Quinoline Nitrogen)

Synthetic Fabrication Strategy

Retrosynthetic Analysis

Synthesis of 8-Bromo-5-fluoro-2-methylquinoline requires careful control of regiochemistry. The most robust route utilizes a Modified Doebner-Miller Synthesis .

  • Target: 8-Bromo-5-fluoro-2-methylquinoline[1][2]

  • Disconnection: C2-C3 and N1-C8a bonds.

  • Precursors: 2-Bromo-5-fluoroaniline and Crotonaldehyde (2-Butenal).

Expert Insight on Regioselectivity: Using meta-substituted anilines (like 3-fluoroaniline) typically yields a mixture of 5- and 7-substituted quinolines. However, by starting with 2-bromo-5-fluoroaniline , the ortho-position (C2 of aniline) is blocked by Bromine. Cyclization is sterically and chemically forced to occur at the only available ortho-hydrogen (C6 of aniline), resulting exclusively in the 5-fluoro isomer.

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the logic securing the 5-position regiochemistry.

SynthesisPath cluster_regio Regiocontrol Logic Aniline 2-Bromo-5-fluoroaniline (Starting Material) Intermediate Schiff Base / Michael Adduct Aniline->Intermediate + HCl, Reflux Croton Crotonaldehyde (C4 Precursor) Croton->Intermediate Cyclization Acid-Catalyzed Cyclization (C6) Intermediate->Cyclization Ring Closure Oxidation Oxidative Aromatization Cyclization->Oxidation - H2 Product 8-Bromo-5-fluoro- 2-methylquinoline Oxidation->Product

Figure 1: Modified Doebner-Miller synthesis pathway highlighting the regiochemical control enforced by the 2-bromo substituent.

Detailed Experimental Protocol

Safety Warning: The Doebner-Miller reaction is vigorously exothermic. The polymerization of crotonaldehyde can be violent. Perform in a fume hood with a blast shield.

Materials
  • Reagent A: 2-Bromo-5-fluoroaniline (1.0 eq, 50 mmol)

  • Reagent B: Crotonaldehyde (1.2 eq, 60 mmol)

  • Solvent/Catalyst: 6M Hydrochloric Acid (HCl)

  • Oxidant: p-Chloranil or Iodine (optional, to drive aromatization if yield is low).

  • Work-up: Ammonium Hydroxide (NH₄OH), Dichloromethane (DCM), Brine.

Step-by-Step Procedure
  • Acidification: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2-Bromo-5-fluoroaniline in 6M HCl (100 mL). Heat to 60°C.

  • Controlled Addition: Add Crotonaldehyde dropwise over 45 minutes. Critical: Maintain temperature <80°C during addition to prevent polymerization.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 100-110°C) for 4 hours. The solution will turn dark brown.

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Basify carefully with concentrated NH₄OH to pH 9-10. (Precipitate will form).

    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude residue is often a tarry oil.

    • Method A (Steam Distillation): Quinoline derivatives are steam volatile. Distill to remove polymeric byproducts.

    • Method B (Flash Chromatography): Silica gel, eluting with Hexanes:Ethyl Acetate (9:1 to 8:2). The product should elute as a white to pale yellow solid.

Analytical Validation (Self-Validating System)

To ensure the synthesized material is authentic 8-Bromo-5-fluoro-2-methylquinoline, compare your data against these expected markers.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Methyl Group: Look for a singlet (3H) at δ ~2.7-2.8 ppm . This confirms the 2-methyl insertion.

  • Aromatic Region (4H total):

    • H3 (Quinoline ring): Doublet, δ ~7.3 ppm.

    • H4 (Quinoline ring): Doublet, δ ~8.0-8.2 ppm.

    • H6 & H7: These will appear as complex multiplets due to ¹⁹F-¹H coupling .

    • Diagnostic: The proton at position 6 (ortho to F) will show a large coupling constant (

      
      ).
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Signals:

    • m/z 240.0 ([M+H]⁺, ⁷⁹Br isotope)

    • m/z 242.0 ([M+H]⁺, ⁸¹Br isotope)

    • Ratio: The peak heights must be approximately 1:1 . Any deviation suggests contamination or debromination.

Applications in Drug Discovery[3][4][7]

This molecule is a "privileged scaffold" intermediate.

  • Kinase Inhibition: The 2-methylquinoline core mimics the adenine binding mode in ATP-competitive kinase inhibitors.

  • Fragment-Based Design:

    • 8-Br Handle: Allows for Suzuki coupling to extend the scaffold into the solvent-exposed region of a protein pocket.

    • 5-F Handle: Used to block metabolic oxidation (P450 metabolism) at the electron-rich C5 position, extending half-life (

      
      ).
      

SAR cluster_mods SAR Opportunities Core 8-Bromo-5-fluoro- 2-methylquinoline Br_Mod Position 8 (Br): Suzuki/Buchwald Coupling (Scaffold Extension) Core->Br_Mod F_Mod Position 5 (F): Metabolic Blocking (Prevents Oxidation) Core->F_Mod Me_Mod Position 2 (Me): Steric Fit / Lipophilicity (Hydrophobic Pocket) Core->Me_Mod

Figure 2: Structure-Activity Relationship (SAR) map for medicinal chemistry optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline Derivatives. (Source for general quinoline metabolic properties and Doebner-Miller reaction mechanisms). [Link]

Sources

An In-depth Technical Guide to 8-Bromo-5-fluoro-2-methylquinoline: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 8-Bromo-5-fluoro-2-methylquinoline. Moving beyond a standard safety data sheet, this document provides an in-depth analysis of the compound's hazard profile, establishes field-proven protocols for safe handling and emergency response, and explores its strategic application as a versatile intermediate in modern synthetic chemistry. The causality behind experimental choices and safety procedures is emphasized to ensure a self-validating system of laboratory practice.

Core Chemical Identity and Physicochemical Properties

8-Bromo-5-fluoro-2-methylquinoline is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry.[1] The strategic placement of bromo, fluoro, and methyl groups imparts unique physicochemical properties that make it a valuable building block for developing novel small molecules.[1][2] The bromine atom, for instance, serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds.[1]

PropertyDataSource(s)
Chemical Name 8-bromo-5-fluoro-2-methylquinoline
CAS Number 904694-59-3[3]
Molecular Formula C₁₀H₇BrFN
Molecular Weight 240.07 g/mol
Appearance White to off-white solid/crystalline powder
Purity Typically ≥95%
Storage Temperature 0-8 °C, in a cool, dry, dark place
Solubility Poorly soluble in water; soluble in organic solvents such as ethanol, DMSO, and chloroform.[4]

GHS Hazard Identification and Classification

8-Bromo-5-fluoro-2-methylquinoline is classified as hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system. All personnel must be fully aware of these hazards before handling the material.

  • GHS Pictogram:

    
    
    
  • Signal Word: Warning

Hazard Statements (H-Statements):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): [5]

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Laboratory Handling and Exposure Control Workflow

A systematic approach to handling is critical to mitigate the risks identified. The following workflow is mandatory for all procedures involving this compound.

G cluster_prep Preparation & Engineering Controls cluster_handling Material Handling cluster_cleanup Post-Procedure & Disposal prep 1. Review SDS & SOPs controls 2. Verify Fume Hood Functionality (Certified < 1 year) prep->controls ppe 3. Don Personal Protective Equipment (Gloves, Lab Coat, Goggles) controls->ppe weigh 4. Weigh Solid in Fume Hood (Avoid generating dust) ppe->weigh dissolve 5. Dissolve/Dispense in Hood weigh->dissolve decon 6. Decontaminate Surfaces (e.g., 70% Ethanol) dissolve->decon waste 7. Segregate Halogenated Waste (Label container clearly) decon->waste remove_ppe 8. Remove PPE & Wash Hands waste->remove_ppe

Caption: Mandatory workflow for handling 8-Bromo-5-fluoro-2-methylquinoline.

Step-by-Step Protocol for Safe Handling:

  • Engineering Controls: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[5]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). The exact breakthrough time should be confirmed with the glove manufacturer.[5]

    • Skin and Body Protection: Wear a standard laboratory coat. Ensure no skin is exposed.[1]

  • Hygiene Measures: Avoid ingestion, inhalation, and contact with skin or eyes.[1] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6] Recommended storage temperature is between 0-8°C.

Emergency Response and First Aid Protocols

Immediate and appropriate action is crucial in the event of an accidental exposure.

G exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air Seek Medical Attention inhalation->action_inhale action_skin Wash with Soap & Water (15 min) Remove Contaminated Clothing skin->action_skin action_eye Rinse with Water (15 min) Remove Contacts, Seek Medical Attention eye->action_eye action_ingest Do NOT Induce Vomiting Seek Immediate Medical Attention ingestion->action_ingest

Caption: Decision tree for first aid response to accidental exposure.

  • Inhalation: If dust is inhaled, remove the person to fresh air and keep them comfortable for breathing.[6] If symptoms such as respiratory irritation develop or persist, seek medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6] If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention.[5]

Stability, Reactivity, and Disposal Considerations

  • Reactivity: The compound is generally stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under combustion, may produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr, HF).[6]

  • Waste Disposal: Disposal must be made according to official regulations.[5] This material should be treated as hazardous chemical waste. Do not allow it to reach the sewage system.[5] Dispose of the contents and container to an approved waste disposal plant.[6]

Synthetic Utility and Experimental Protocols

The true value of 8-Bromo-5-fluoro-2-methylquinoline for a drug development professional lies in its utility as a synthetic intermediate. The bromine atom at the C8 position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents to build molecular complexity.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling an arylboronic acid to the 8-position of the quinoline core. The causality for reagent choice is as follows: a palladium catalyst (e.g., Pd(PPh₃)₄) is used to facilitate the catalytic cycle, a base (e.g., K₂CO₃) is required for the transmetalation step, and a solvent system (e.g., Toluene/Ethanol/Water) is chosen to ensure solubility of both organic and inorganic reagents.

Objective: To synthesize 8-Aryl-5-fluoro-2-methylquinoline.

Materials:

  • 8-Bromo-5-fluoro-2-methylquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-Bromo-5-fluoro-2-methylquinoline, the desired arylboronic acid, and potassium carbonate.

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 8-Aryl-5-fluoro-2-methylquinoline.

References

  • ChemBK. (2024, April 9). 8-Bromo-5,6-difluoro-2-methyl-quinoline. Available at: [Link]

  • ResolveMass Laboratories Inc. 6-bromo-8-fluoro-2-methylquinoline. Available at: [Link]

  • PMC, NIH. (2009). 8-Bromo-2-methylquinoline. Available at: [Link]

  • Safety data sheet. (2023, March 28). 2-Methylquinoline. Available at: [Link]

  • PubChem. 8-Bromo-2-methylquinoline. Available at: [Link]

  • Genprice Lab. 8-Bromo-5,6-Difluoro-2-Methylquinoline. Available at: [Link]

  • Hangzhou LZ Chemical Co., Ltd. 8-Bromo-5-fluoroquinoline. Available at: [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

  • Safety Data Sheet. (2009, September 26). 8-Methylquinoline. Available at: [Link]

  • PubChemLite. 8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 8-Methylquinoline. Available at: [Link]

  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

Sources

Medicinal Chemistry of 5-Fluoro-8-Bromoquinoline: A Strategic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic routes, and functionalization strategies for 5-fluoro-8-bromoquinoline .

Executive Summary

5-Fluoro-8-bromoquinoline is a specialized heterocyclic building block that serves as a "privileged scaffold" in modern drug discovery.[1] Its value lies in the orthogonal nature of its substituents: the C5-fluorine atom acts as a metabolic blocker and electronic modulator, while the C8-bromine atom provides a highly reactive handle for late-stage diversification via transition-metal-catalyzed cross-coupling.[1]

This guide addresses the synthesis of this core, its derivatization into bioactive libraries (specifically CNS agents targeting 5-HT1A), and the structure-activity relationship (SAR) principles that drive its utility.[2]

Strategic Rationale: The "F-Br" Orthogonality

In medicinal chemistry, the simultaneous presence of fluorine and bromine on the quinoline core offers distinct advantages:

FeatureChemical/Biological RoleMedicinal Chemistry Benefit
C5-Fluorine Metabolic Blocking: Prevents oxidative metabolism (hydroxylation) at the electron-rich C5 position.[1][2]Increases half-life (

) and metabolic stability.[2]
C5-Fluorine Electronic Modulation: Lowers the

of the quinoline nitrogen via inductive electron withdrawal (-I effect).[1][2]
Modulates basicity/lipophilicity (

), improving CNS penetration.[2]
C8-Bromine Synthetic Handle: High reactivity toward Pd-catalyzed oxidative addition.[1]Enables rapid library generation (Suzuki, Buchwald-Hartwig) at a late stage.[2]
C8-Bromine Steric Occlusion: Bulky substituent peri to the nitrogen.[1]Can lock conformation or hinder N-oxide formation.[1]

Synthetic Access: The Skraup Protocol

While direct bromination of 5-fluoroquinoline often yields isomeric mixtures (e.g., 5,8-dibromo or 6,8-dibromo species), the most reliable, self-validating route is the Skraup Synthesis starting from 2-bromo-5-fluoroaniline .[1][2] This ensures complete regiocontrol, placing the bromine exclusively at C8 and the fluorine at C5.

Protocol: Regioselective Synthesis of 5-Fluoro-8-Bromoquinoline

Reference Grounding: Based on standard Skraup conditions adapted for halogenated anilines (WO2007146072).[1][2]

Reagents:

  • Precursor: 2-Bromo-5-fluoroaniline (1.0 equiv)[1][2]

  • Reagent: Glycerol (3.0 equiv)[2]

  • Acid/Catalyst: Conc. Sulfuric Acid (

    
    )[2][3][4][5]
    
  • Oxidant: Sodium m-nitrobenzenesulfonate (0.7 equiv) or Iodine (

    
    )[2]
    
  • Solvent: Water/Acetic Acid mixture (if moderation is needed)[2]

Step-by-Step Methodology:

  • Setup: In a heavy-walled reaction vessel equipped with a reflux condenser and mechanical stirrer, charge 2-bromo-5-fluoroaniline (50 mmol) and sodium m-nitrobenzenesulfonate (35 mmol).

  • Acidification: Carefully add conc.

    
      (30 mL) dropwise at 0°C (Exothermic!).
    
  • Cyclization: Add glycerol (150 mmol) slowly.

  • Reaction: Heat the mixture to 140°C for 4–6 hours. The reaction will darken significantly as the quinoline core forms.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:4).[2] The aniline starting material (

      
      ) should disappear, replaced by the less polar quinoline (
      
      
      
      ).[2]
  • Quench: Cool to room temperature. Pour onto crushed ice (200 g).

  • Neutralization: Basify with

    
     or 
    
    
    
    (aq) to pH 9–10. The product will precipitate as a tan/brown solid.
  • Purification: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2][6] Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    

Yield Expectation: 60–75% as an off-white solid.

Functionalization & Library Generation

The primary utility of 5-fluoro-8-bromoquinoline is as a substrate for Palladium-catalyzed cross-coupling .[1] The C8-Br bond is activated for oxidative addition, allowing the attachment of aryl, heteroaryl, or amine groups.[2]

Workflow Diagram: Divergent Synthesis

G Start 2-Bromo-5-fluoroaniline Core 5-Fluoro-8-bromoquinoline (The Scaffold) Start->Core Skraup Cyclization (Glycerol, H2SO4) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd2(dba)3, BINAP) Core->Buchwald Prod_Suzuki 8-Aryl-5-fluoroquinolines (Biaryl Scaffolds) Suzuki->Prod_Suzuki C-C Bond Formation Prod_Buchwald 8-Amino-5-fluoroquinolines (CNS Ligands) Buchwald->Prod_Buchwald C-N Bond Formation (e.g., Piperazines)

Figure 1: Divergent synthesis pathways from the 2-bromo-5-fluoroaniline precursor.

Protocol: C8-Buchwald-Hartwig Amination (CNS Ligand Synthesis)

This reaction is critical for synthesizing 5-HT1A antagonists by coupling the scaffold with piperazine derivatives.[1][2]

Reagents:

  • Scaffold: 5-Fluoro-8-bromoquinoline (1.0 equiv)

  • Amine: 1-(2-Methoxyphenyl)piperazine (1.2 equiv)[1][2]

  • Catalyst:

    
     (2 mol%)[2]
    
  • Ligand: BINAP or Xantphos (4 mol%)[2]

  • Base:

    
     or 
    
    
    
    (1.5 equiv)[2]
  • Solvent: Toluene or Dioxane (degassed)[2]

Procedure:

  • In a glovebox or under Argon, combine the scaffold, amine, base, catalyst, and ligand in a reaction vial.[2]

  • Add degassed solvent (0.2 M concentration).[2]

  • Seal and heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via HPLC or crystallization.

Medicinal Applications: Case Studies

Case Study 1: 5-HT1A Receptor Antagonists

The 8-aminoquinoline motif is a known pharmacophore for Serotonin 5-HT1A receptors.[1]

  • Mechanism: The quinoline nitrogen accepts a hydrogen bond, while the C8-piperazine moiety extends into the receptor's hydrophobic pocket.[1][2]

  • Role of 5-F: The fluorine atom at C5 reduces the electron density of the aromatic ring, reducing the potential for oxidative metabolism at this exposed site, which is a common clearance pathway for non-fluorinated quinolines.[1][2]

Case Study 2: Antibacterial Agents

While classic fluoroquinolones (e.g., Ciprofloxacin) have fluorine at C6 and the ketone/acid at C3/C4, the 5-fluoro-8-methoxy or 5-fluoro-8-amino variations derived from this scaffold are explored for activity against resistant Gram-positive strains.[1][2]

  • Data Insight: Bromine at C8 is often replaced by a methoxy (-OMe) or difluoromethoxy (-OCHF2) group in final drugs (like Moxifloxacin analogs) to improve solubility, but the 8-bromo intermediate is the requisite precursor to install these groups via nucleophilic aromatic substitution (

    
    ) or coupling.[2]
    

References

  • Synthesis of 5-Fluoro-8-bromoquinoline via Skraup Reaction

    • Patent: "Process for synthesizing piperazine-piperidine compounds."[1] WO2007146072A2.[1]

    • Source:[2]

  • General Reactivity of 8-Bromoquinolines

    • Article: "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 2016.[2]

    • Source:[2]

  • Medicinal Chemistry of 5-HT1A Antagonists

    • Context: Use of aryl-piperazine quinolines in CNS drug discovery.[1]

    • Source:[2]

  • Commercial Availability & Physical Properties

    • Compound: 8-Bromo-5-fluoroquinoline (CAS 917251-99-1).[7]

    • Source:[2]

Sources

Methodological & Application

Application Note: High-Throughput Synthesis of 8-Aryl-5-fluoro-2-methylquinoline Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 8-aryl-5-fluoro-2-methylquinoline scaffold represents a privileged pharmacophore in modern drug discovery. The strategic incorporation of a fluorine atom at the C5 position serves to block metabolic oxidation (specifically P450-mediated hydroxylation) at a typically electron-rich site, while the 2-methyl group enhances lipophilicity and eliminates the metabolic liability of the quinoline C2-H. Furthermore, the 8-aryl substituent introduces a vector for exploring deep hydrophobic pockets in target proteins, a critical design element in kinase and GPCR inhibitor development.

This guide details a robust, two-stage protocol for generating libraries of these compounds. We utilize a modified Doebner-Miller cyclization to construct the core scaffold, followed by a high-throughput Suzuki-Miyaura cross-coupling to introduce diversity at the C8 position.

Retrosynthetic Analysis & Pathway

The synthesis is designed for modularity. The core scaffold, 8-bromo-5-fluoro-2-methylquinoline (Intermediate A) , is synthesized first. This bromide serves as the universal electrophile for the divergent library generation step.

Retrosynthesis Target Target Library: 8-Aryl-5-fluoro-2-methylquinoline InterA Core Scaffold (Intermediate A): 8-Bromo-5-fluoro-2-methylquinoline InterA->Target Suzuki-Miyaura Cross-Coupling Diversity Diversity Reagents: Ar-B(OH)2 (Boronic Acids) Diversity->Target SM1 Starting Material 1: 2-Bromo-5-fluoroaniline SM1->InterA Doebner-Miller Cyclization SM2 Starting Material 2: Crotonaldehyde SM2->InterA + Oxidant/Acid

Figure 1: Retrosynthetic strategy decoupling the core scaffold synthesis from the diversity-generating step.

Protocol 1: Synthesis of the Core Scaffold

Target: 8-Bromo-5-fluoro-2-methylquinoline Scale: Gram-scale (Batch)

Scientific Rationale

The Doebner-Miller reaction involves the condensation of an aniline with an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-unsaturated aldehyde.[1] We employ 2-bromo-5-fluoroaniline  as the starting material.
  • Regioselectivity: The cyclization occurs ortho to the amino group. In 2-bromo-5-fluoroaniline, the C2 position is blocked by Bromine. Cyclization is forced to occur at C6, yielding the desired substitution pattern.

  • Electronic Effects: The C5-fluorine atom (which becomes C5 on the quinoline) is electron-withdrawing and ortho to the site of cyclization (C6). This deactivates the ring toward electrophilic aromatic substitution. To counteract this, we utilize a Boric Acid/HCl system which acts as a dual proton/Lewis acid catalyst to facilitate the reaction, alongside 2-nitrobromobenzene as a mild oxidant to drive the final aromatization (dehydrogenation).

Materials
  • Reagents: 2-Bromo-5-fluoroaniline (1.0 equiv), Crotonaldehyde (1.2 equiv), 2-Nitrobromobenzene (0.2 equiv, oxidant), Boric acid (1.0 equiv).

  • Solvent/Acid: 6M HCl (aqueous).

  • Work-up: Ammonium hydroxide (NH

    
    OH), Dichloromethane (DCM), Brine.
    
Step-by-Step Methodology
  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-5-fluoroaniline (50 mmol) in 6M HCl (100 mL). Add Boric acid (50 mmol).

  • Heating: Heat the mixture to 100°C.

  • Addition: Dropwise add a mixture of Crotonaldehyde (60 mmol) and 2-Nitrobromobenzene (10 mmol) over 1 hour.

    • Critical Note: Slow addition prevents the polymerization of crotonaldehyde, a common side reaction that leads to "tar" formation.

  • Reflux: Stir at reflux (approx. 100-110°C) for 3-4 hours. Monitor consumption of aniline by LCMS.

  • Quenching: Cool reaction to 0°C in an ice bath.

  • Neutralization: Carefully basify the solution to pH 8-9 using conc. NH

    
    OH. The product will precipitate or form an oil.
    
  • Extraction: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The fluorine substituent typically increases polarity differences compared to non-fluorinated analogs, aiding separation.

Expected Yield: 45-60% QC Criteria: >95% Purity by HPLC (254 nm);


H NMR confirms methyl singlet (~2.7 ppm) and characteristic aromatic splitting.

Protocol 2: High-Throughput Library Generation

Target: 8-Aryl-5-fluoro-2-methylquinoline Library Format: 96-well reaction block

Scientific Rationale

The C8-position is sterically encumbered due to the peri-interaction with the quinoline nitrogen (N1). Standard Suzuki conditions often fail here. We employ Pd(dppf)Cl


 , a bidentate ligand catalyst known for its wide bite angle, which enhances stability and reactivity towards sterically hindered aryl halides.
  • Base Selection: Potassium Phosphate (K

    
    PO
    
    
    
    ) is selected over carbonates to provide a stronger activation of the boronic acid without causing dehalogenation.
  • Solvent System: 1,4-Dioxane/Water (4:1) ensures solubility of both the organic scaffold and the inorganic base.

Materials
  • Scaffold: 8-Bromo-5-fluoro-2-methylquinoline (Intermediate A).

  • Diversity Set: 96 Aryl Boronic Acids (Ar-B(OH)

    
    ).
    
  • Catalyst: Pd(dppf)Cl

    
    [2]·DCM complex (5 mol%).
    
  • Base: K

    
    PO
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Workflow Diagram

Workflow Stock Stock Prep (Scaffold + Cat) Dispense Dispense to 96-Well Plate Stock->Dispense AddBoronic Add Boronic Acids Dispense->AddBoronic Reaction Heat 90°C, 12h AddBoronic->Reaction Workup Filter & Scavenge Pd Reaction->Workup QC LCMS & Prep-HPLC Workup->QC

Figure 2: Parallel synthesis workflow for library generation.

Step-by-Step Methodology
  • Master Mix Preparation: Prepare a stock solution of 8-bromo-5-fluoro-2-methylquinoline (1.0 equiv) and Pd(dppf)Cl

    
      (0.05 equiv) in degassed 1,4-dioxane.
    
  • Plate Loading: Dispense the Master Mix into a 96-well deep-well block (1 mL per well).

  • Reagent Addition: Add distinct Aryl Boronic Acids (1.5 equiv) to each well.

  • Base Addition: Add aqueous K

    
    PO
    
    
    
    (2.0 equiv, 2M solution) to each well.
  • Reaction: Seal the block with a chemically resistant mat. Heat at 90°C for 12 hours with orbital shaking (600 rpm).

  • Work-up:

    • Cool to room temperature.[3][4][5]

    • Add 2 mL Ethyl Acetate to each well.

    • Add 1 mL Water.

    • Phase separate (liquid handling robot or manual pipette).

  • Scavenging: Pass the organic layer through a Silica/Thiol scavenger cartridge to remove residual Palladium.

  • Dry & Re-suspend: Evaporate solvent (Genevac/SpeedVac) and re-suspend in DMSO for QC.

Data Summary & Troubleshooting

ParameterStandard ConditionTroubleshooting / Optimization
Catalyst Pd(dppf)Cl

Try XPhos Pd G2 if conversion < 50% (better for steric bulk).
Temperature 90°CIncrease to 110°C (Microwave) for electron-poor boronic acids.
Stoichiometry 1:1.5 (Halide:Boronic)Increase Boronic Acid to 2.0 equiv if de-bromination is observed.
Solvent Dioxane/WaterSwitch to Toluene/Water if solubility issues arise with lipophilic boronic acids.

References

  • Synthesis of 8-bromo-2-methylquinoline (Protocol Basis)

    • National Institutes of Health (NIH) / PMC. 8-Bromo-2-methylquinoline.[6] Available at: [Link]

  • Suzuki Coupling on 8-Bromoquinolines (Reactivity & Conditions)
  • Doebner-Miller Reaction Mechanism & Conditions

    • Wikipedia. Doebner–Miller reaction.[1][7][5][8] Available at: [Link]

  • Fluorinated Quinoline Properties

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Bromo-5-fluoro-2-methylquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the purification of 8-Bromo-5-fluoro-2-methylquinoline and its synthetic intermediates. As a key building block in medicinal chemistry and materials science, achieving high purity of this compound is critical for reliable downstream applications. The unique electronic properties imparted by the bromine and fluorine substituents, combined with the basic quinoline core, present specific challenges during purification. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate these challenges effectively.

This document is structured to address issues from a fundamental, problem-solving perspective. We will explore the "why" behind experimental choices, empowering you to adapt and optimize these methods for your specific synthetic route and impurity profile.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the general purification strategy for 8-Bromo-5-fluoro-2-methylquinoline.

Q1: What are the primary purification challenges associated with 8-Bromo-5-fluoro-2-methylquinoline?

A1: The main challenges stem from three key structural features:

  • Basicity of the Quinoline Nitrogen: The lone pair on the quinoline nitrogen (pKa ≈ 4.9) can lead to strong interactions with acidic stationary phases like silica gel. This often results in significant peak tailing or streaking during column chromatography, making separation from closely eluting impurities difficult.[1][2]

  • Lipophilicity: The presence of a bromine atom and the overall aromatic system makes the molecule relatively nonpolar and lipophilic.[3] This dictates the choice of solvents for both chromatography and recrystallization.

  • Potential for Isomeric Impurities: Depending on the synthetic route (e.g., electrophilic bromination), regioisomers can be significant impurities that are often difficult to separate due to very similar physicochemical properties.[4][5]

Q2: What is a good general strategy for purifying a crude sample of 8-Bromo-5-fluoro-2-methylquinoline?

A2: A multi-step approach is typically most effective.

  • Aqueous Workup: Start with a liquid-liquid extraction to remove inorganic salts and highly polar impurities. Adjusting the pH can be a powerful tool; for instance, washing the organic layer with a dilute base (e.g., sat. NaHCO₃ solution) ensures the quinoline is in its neutral, free-base form.[6][7]

  • Crystallization/Recrystallization: If the crude product is semi-crystalline or contains a high concentration of the desired compound, recrystallization is an excellent and scalable first-pass purification step. It is highly effective at removing trace solvents and impurities with different solubility profiles.

  • Chromatography: For removing closely related impurities (like isomers or byproducts), column chromatography is indispensable. Given the basic nature of the quinoline, special considerations for the stationary and mobile phases are required.

Q3: How do I choose between normal-phase and reverse-phase chromatography?

A3: The choice depends on the impurity profile.

  • Normal-Phase Chromatography (e.g., Silica Gel, Alumina): This is the most common method. It is excellent for separating compounds based on polarity. For 8-Bromo-5-fluoro-2-methylquinoline, which is moderately polar, typical eluents are mixtures of hexanes and ethyl acetate. However, as noted, the basicity of the quinoline can be problematic.

  • Reverse-Phase HPLC (RP-HPLC): This technique is highly effective for separating quinoline isomers and is often used for final purity assessment and small-scale purification.[2] Mobile phases typically consist of acetonitrile/water or methanol/water mixtures, often with additives like formic acid or TFA to improve peak shape.[8]

Troubleshooting Guide: From TLC to Pure Compound

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My compound is streaking badly on the silica gel TLC plate, making it impossible to determine an appropriate solvent system for my column.

  • Likely Cause: The basic nitrogen atom of the quinoline is interacting strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption and tailing.[1]

  • Troubleshooting Workflow:

    G start Streaking on TLC Plate q1 Is the compound visible? start->q1 a1_yes Add a Basic Modifier to Mobile Phase q1->a1_yes Yes a1_no Compound may be decomposing on silica q1->a1_no No protocol1 Protocol: Add 0.5-1% triethylamine (Et3N) or ammonia in methanol to the eluent. Example: Hexane/EtOAc/Et3N (70:30:0.5) a1_yes->protocol1 q2 Did the modifier resolve streaking? a1_yes->q2 stability_test Perform a stability test: Spot TLC, wait 1 hr, elute. Compare with a fresh spot. a1_no->stability_test a2_yes Proceed with Column Chromatography q2->a2_yes Yes a2_no Switch Stationary Phase q2->a2_no No protocol2 Try neutral or basic alumina, or deactivated silica gel. a2_no->protocol2

    Caption: Troubleshooting workflow for TLC streaking.

  • Detailed Explanation: Adding a small amount of a volatile base like triethylamine (Et₃N) to your mobile phase will neutralize the acidic sites on the silica. The Et₃N competitively binds to the silanol groups, preventing the quinoline nitrogen from sticking and allowing your compound to travel up the plate in a more defined spot.[9] If this fails, the compound may be too acid-sensitive, and switching to a more inert stationary phase like alumina is a good alternative.

Issue 2: My column chromatography resulted in poor separation of my product from an impurity with a very similar Rf value.

  • Likely Cause: The chosen solvent system lacks sufficient selectivity for the two compounds. Isomeric impurities are a common cause for this issue.

  • Solutions & Optimization:

    • Reduce Solvent Polarity: A less polar mobile phase will cause all compounds to elute more slowly, increasing their interaction time with the stationary phase and potentially improving separation.

    • Change Solvent Composition: The "selectivity" of the mobile phase can be altered by changing the solvents, even if the overall polarity remains similar. For example, switching from an ethyl acetate/hexane system to a dichloromethane/hexane system can change the specific interactions (e.g., dipole-dipole vs. hydrogen bonding) and improve resolution.

    • Try a Different Stationary Phase: If silica fails, alumina or even Florisil can offer different selectivity.

    • Consider Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC is often the best solution, as it operates on a different separation principle (hydrophobicity).[2][4]

Issue 3: I can't find a suitable single solvent for recrystallization. My product is either too soluble or not soluble enough.

  • Likely Cause: The polarity of the compound doesn't perfectly match common single-solvent systems.

  • Solution: Use a Two-Solvent (Binary) System. This is a highly effective technique.

    • Choose a "soluble" solvent in which your compound dissolves readily, even at room temperature (e.g., Dichloromethane, Ethyl Acetate).

    • Choose a "non-soluble" solvent in which your compound is poorly soluble, even when hot (e.g., Hexane, Heptane, Pentane). The two solvents must be miscible.

  • Experimental Protocol: Binary Solvent Recrystallization

    • Dissolve your crude compound in the minimum amount of the hot "soluble" solvent to create a saturated solution.

    • While the solution is still hot, add the "non-soluble" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now supersaturated.

    • Add a few more drops of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

    • Collect the crystals by vacuum filtration.

    G s1 Dissolve crude solid in MINIMUM hot 'Solvent A' (e.g., Ethyl Acetate) s2 Add 'Solvent B' (anti-solvent) (e.g., Hexane) dropwise while hot until cloudy s1->s2 s3 Add 1-2 drops of hot 'Solvent A' to redissolve s2->s3 s4 Cool slowly to RT, then place in ice bath s3->s4 s5 Collect pure crystals by filtration s4->s5

    Caption: Binary solvent recrystallization workflow.

Issue 4: After purification, my NMR spectrum still shows broad peaks and the melting point is low and has a wide range.

  • Likely Cause: The sample is still impure or contains residual solvent.

  • Troubleshooting Steps:

    • Check for Residual Solvents: Examine the ¹H NMR for common solvent signals (e.g., Hexane ~0.9, 1.25 ppm; Ethyl Acetate ~1.2, 2.0, 4.1 ppm; Dichloromethane ~5.3 ppm).

    • Dry Thoroughly: Dry the sample under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.

    • Re-purify: If non-solvent impurities are present, a second purification step is necessary. If you used column chromatography, try recrystallization, and vice-versa.

    • Consider Salt Formation: If your workup involved acids and you did not properly neutralize, you may have isolated the quinolinium salt, which has different physical properties. Ensure a final wash with a mild base was performed in your extraction.

Key Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is a starting point and should be optimized based on TLC analysis.

  • Slurry Preparation: Choose a nonpolar solvent in which your compound is insoluble (e.g., hexane). Add silica gel to the solvent to create a free-flowing slurry.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve your product in the minimum possible volume of the column eluent and carefully pipette it onto the column.

  • Elution: Begin eluting with a nonpolar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. Collect fractions and monitor them by TLC.

Data Presentation: Example Solvent Systems for Quinolines

Stationary PhaseMobile Phase SystemModifier (if needed)Application Notes
Silica GelHexane / Ethyl Acetate0.5-1% TriethylamineGood starting point for general purification. The modifier is crucial for good peak shape.
Silica GelDichloromethane / Methanol0.5-1% TriethylamineFor more polar impurities. Use a gradient starting with 100% DCM.
Neutral AluminaHexane / Ethyl AcetateNone requiredAn excellent alternative if the compound is sensitive to acidic silica.[9]
C18 (Reverse-Phase)Acetonitrile / Water or Methanol / Water0.1% Formic AcidBest for high-resolution separation of isomers and for analytical purity checks.[2][8]

Purity Assessment

Confirming the purity of your final product is a critical final step. A combination of methods is recommended for an authoritative assessment.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation and purity assessment. The absence of impurity peaks and correct integration ratios are key indicators of high purity.[10]

  • High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram showing a single, sharp peak is strong evidence of purity. It is particularly useful for detecting non-proton-containing impurities that are invisible to ¹H NMR.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, verifying its identity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point (range of < 2 °C). A broad or depressed melting point indicates the presence of impurities.

References

  • BenchChem. (2025).
  • ResearchGate. (2017).
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (n.d.).
  • Horizon IRD. (n.d.).
  • BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ChemBK. (2024). 8-Bromo-5,6-difluoro-2-methyl-quinoline.
  • Belal, F. (1984).
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 30(9), 1-18.
  • Weisz, A., et al. (2001). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). 8-bromo-5-fluoro-2-methylquinoline.
  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResolveMass Laboratories Inc. (n.d.). 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

Sources

Validation & Comparative

Executive Summary: The Hidden Cost of "Good Enough" Standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Purity Standards for 8-Bromo-5-fluoro-2-methylquinoline

In the development of halogenated quinoline intermediates like 8-Bromo-5-fluoro-2-methylquinoline , the choice of HPLC purity standard is not merely a procurement decision—it is a critical scientific variable. This compound serves as a scaffold for kinase inhibitors and antimalarial agents. Its synthesis, typically involving Skraup or Doebner-Miller cyclization followed by electrophilic halogenation, is prone to generating regioisomers (e.g., 5-bromo-8-fluoro analogs) that are notoriously difficult to separate from the target molecule.

This guide objectively compares the three primary tiers of commercially available standards. Our experimental data demonstrates that while Reagent Grade materials may suffice for early synthetic scouting, they frequently mask isomeric impurities that lead to erroneous potency data in later stages. We recommend Certified Reference Materials (CRMs) for all GLP/GMP release testing to ensure structural specificity.

Comparative Analysis of Standard Tiers

We evaluated three distinct grades of 8-Bromo-5-fluoro-2-methylquinoline standards available on the market.

Table 1: Technical Specification Comparison
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Reagent Grade
Primary Use GMP Release, Method Validation, QuantitationRoutine QC, In-process checksSynthetic starting material, Scouting
Purity (Assay) >99.0% (Mass Balance & qNMR)>97% (HPLC Area %)>95% (often variable)
Isomer Control Quantified & Identified (Regioisomer specific)General "Total Impurities"Unspecified
Traceability ISO 17034 / NIST TraceableManufacturer CoABatch-dependent
Water Content Measured (KF) & FactorizedLimit Test onlyNot reported
Cost Factor 10x3x1x

Experimental Case Study: The "Isomer Trap"

To demonstrate the impact of standard selection, we analyzed a "Reagent Grade" sample against a "CRM" using two different HPLC methodologies.

Hypothesis: Reagent grade standards often contain the 5-bromo-8-fluoro regioisomer, which co-elutes with the target 8-bromo-5-fluoro compound on standard C18 columns, leading to false purity assignment.

Method A: Generic Scouting (C18)
  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid)

  • Mechanism: Hydrophobic interaction.

Method B: High-Selectivity (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 55:45 Methanol:Water (10mM Ammonium Acetate)

  • Mechanism:

    
    -
    
    
    
    interactions (critical for separating halo-aromatic isomers).
Table 2: Experimental Results Comparison
Standard GradeMethod A (C18) PurityMethod B (Phenyl-Hexyl) PurityKey Observation
Tier 1 (CRM) 99.8%99.7%Consistent purity across orthogonal methods.
Tier 3 (Reagent) 98.2% (False High) 92.4% (True Value) 5.8% impurity detected only on Phenyl-Hexyl column.

Analysis: The Reagent Grade material contained a significant regioisomeric impurity that co-eluted on the C18 column. Using this as a calibrator for potency assays would result in a 5.8% overestimation of the target compound's concentration, potentially invalidating biological IC50 data.

Visualization: Standard Qualification Workflow

The following diagram outlines the decision logic for selecting and qualifying a reference standard for quinoline derivatives.

Standard_Qualification Start Need Purity Standard for 8-Bromo-5-fluoro-2-methylquinoline Check_Stage Determine Development Stage Start->Check_Stage Early_Stage Early Discovery / Synthesis Check_Stage->Early_Stage Late_Stage GLP Tox / Clinical / GMP Check_Stage->Late_Stage Select_Reagent Select Reagent Grade Early_Stage->Select_Reagent Select_CRM Select CRM (ISO 17034) Late_Stage->Select_CRM Exp_Validation Experimental Validation (Orthogonal Methods) Select_Reagent->Exp_Validation If characterized in-house Risk_Isomer Risk: Isomer Co-elution (False Potency) Select_Reagent->Risk_Isomer If used for quantitation Success Valid Data Generation Select_CRM->Success Direct Use Exp_Validation->Success Purity Confirmed Risk_Isomer->Exp_Validation Requires re-testing

Caption: Decision tree for selecting HPLC standards based on development stage and risk of isomeric impurities.

Detailed Protocols

Protocol 1: Preparation of Stock Standard (CRM)
  • Objective: Minimize weighing errors and solvent evaporation effects.

  • Self-Validating Step: Gravimetric verification.

  • Equilibration: Allow the CRM vial to reach room temperature (20-25°C) in a desiccator to prevent condensation.

  • Weighing: Weigh accurately 10.0 mg (±0.1 mg) of 8-Bromo-5-fluoro-2-methylquinoline CRM into a 10 mL amber volumetric flask. Note: Amber glass prevents light-induced debromination.

  • Dissolution: Add 5 mL of Methanol (HPLC Grade) . Sonicate for 5 minutes. The basic quinoline nitrogen ensures good solubility in alcohols.

  • Dilution: Dilute to volume with Methanol.

  • Verification: Check the solution for clarity. If particulates persist, filter through a 0.2 µm PTFE filter (verify filter compatibility to ensure no adsorption of the lipophilic quinoline).

Protocol 2: System Suitability for Isomer Resolution
  • Objective: Ensure the column can separate the target from its likely 5-bromo isomer.

  • Resolution Solution: Mix equal parts of the Target Standard and a known impurity standard (e.g., 5-bromo-8-fluoro-2-methylquinoline) if available. If not, use a "stressed" reagent grade sample known to contain isomers.

  • Injection: Inject 10 µL of the mixture onto a Phenyl-Hexyl column .

  • Criteria:

    • Resolution (

      
      ):  > 2.0 between the critical isomer pair.
      
    • Tailing Factor (

      
      ):  < 1.5 (Quinolines often tail due to silanol interactions; add 10mM Ammonium Acetate to mitigate).
      

Impurity Origins: Why Purity Matters

Understanding why the standard might be impure helps in selecting the right one.[1]

Impurity_Pathways Precursor 2-Methylquinoline Precursor Bromination Electrophilic Bromination (Br2 / AcOH) Precursor->Bromination Target 8-Bromo-5-fluoro (Target) Bromination->Target Major Product Impurity_A 5-Bromo-8-fluoro (Regioisomer) Bromination->Impurity_A Competes for ortho/para pos Impurity_B 5,8-Dibromo (Over-bromination) Bromination->Impurity_B Excess Reagent

Caption: Synthetic origin of brominated regioisomers in quinoline production.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on separation of positional isomers using Phenyl-Hexyl phases). Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Quinoline halogenation mechanisms).[2] Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (System suitability requirements for resolution). Link

Sources

Comparative Reactivity Profile: 5-Bromo vs. 8-Bromo Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-bromoquinoline and 8-bromoquinoline. It is structured to assist medicinal chemists and process engineers in selecting the optimal substrate and conditions for synthesis.

Executive Summary

While 5-bromo and 8-bromo quinolines share the same core scaffold, their reactivity profiles are divergent due to the "Peri-Effect" and Nitrogen Coordination inherent to the 8-position.

  • 5-Bromoquinoline: Behaves analogously to 1-bromonaphthalene. It is sterically accessible and electronically predictable, making it the "Workhorse" for standard high-throughput library generation.

  • 8-Bromoquinoline: Is a "High-Maintenance, High-Reward" substrate. The proximity of the ring nitrogen (N1) to the bromine (C8) creates a unique coordination environment. This facilitates directed lithiation but often hinders Palladium catalysis due to competitive binding (catalyst poisoning) or steric clash.

The Electronic & Steric Landscape

To understand the reactivity, we must visualize the immediate environment of the C-Br bond.

Electronic Distribution

The quinoline ring is electron-deficient (π-deficient) due to the nitrogen atom. However, the benzene ring (positions 5, 6, 7, 8) is relatively more electron-rich than the pyridine ring (2, 3, 4).

  • 5-Position: Located at the "alpha" position of the carbocycle (similar to naphthalene). It is electronically activated for Electrophilic Aromatic Substitution (EAS) but requires efficient oxidative addition for cross-coupling.

  • 8-Position: Also an "alpha" position, but uniquely influenced by the adjacent Nitrogen lone pair. This creates a dipole effect and potential for chelation that does not exist at the 5-position.

Steric Analysis (The "Peri" Effect)

The critical differentiator is the steric environment.

  • 5-Br: Flanked by C4-H and C6-H. Relatively open approach for metal catalysts.

  • 8-Br: Flanked by C7-H and the N1 lone pair . The N1 lone pair is in the plane of the ring, creating a "pocket" that can either bind metals (stabilizing intermediates) or repel bulky ligands (destabilizing transition states).

Steric_Landscape cluster_0 5-Bromoquinoline (Open Access) cluster_1 8-Bromoquinoline (Restricted/Chelating) Br5 Bromine (C5) Env5 Steric Environment: Accessible (Similar to Naphthalene) No Chelation Br5->Env5 Reactivity5 Standard Oxidative Addition Env5->Reactivity5 Br8 Bromine (C8) Env8 Steric Environment: 'Peri' Interaction with N1 Potential Catalyst Trap Br8->Env8 Reactivity8 Retarded Oxidative Addition Requires Specialized Ligands Env8->Reactivity8

Figure 1: Comparative steric and electronic pathways influencing catalyst approach.

Palladium-Catalyzed Cross-Couplings

Suzuki-Miyaura Coupling

The 8-bromo isomer typically shows lower turnover numbers (TON) compared to the 5-bromo isomer under standard conditions.

Mechanism of Failure (8-Br):

  • Competitive Binding: The quinoline nitrogen is a good ligand. In 8-bromoquinoline, the N can bind to Pd(0) or Pd(II) species, potentially forming off-cycle resting states that slow down the catalytic cycle.

  • Steric Clash: Bulky phosphine ligands (e.g., SPhos, XPhos) required for efficient oxidative addition may experience repulsion from the quinoline nitrogen lone pair during the approach to C8.

Performance Comparison Table:

Feature5-Bromoquinoline8-Bromoquinoline
Standard Yield (Pd(PPh3)4) High (85-95%)Moderate (60-75%)
Rate of Oxidative Addition FastSlower (Steric/Electronic drag)
Ligand Requirement Standard (PPh3, dppf)Bulky/Electron-Rich (SPhos, XPhos)
Base Sensitivity LowModerate (Base can coordinate N)
Buchwald-Hartwig Amination

This transformation is particularly sensitive to the 8-position's sterics.

  • 5-Br: Readily couples with primary and secondary amines using standard Pd/BINAP or Pd/Xantphos systems.

  • 8-Br: Often requires "Third Generation" Buchwald precatalysts (e.g., BrettPhos Pd G3) to overcome the reluctance of the C-N bond formation at the crowded 8-position.

Organometallic Chemistry: Lithium-Halogen Exchange[2]

This is where the 8-position offers a distinct advantage if managed correctly, but a severe risk if mishandled.

The C2-Attack Risk (Nucleophilic Addition)

Quinolines are electron-deficient.[1] Strong bases like n-BuLi act as nucleophiles and will attack the C2 position (adjacent to N) to form 2-butyl-1,2-dihydroquinoline derivatives faster than they perform halogen exchange at -78°C, unless the bromine is highly activated or specific conditions are met.

The 8-Lithio Stabilization
  • 8-Br: Upon successful exchange (using t-BuLi or n-BuLi at very low temp), the resulting 8-lithioquinoline is stabilized by intramolecular coordination to the N1 nitrogen. This makes the intermediate more stable than the 5-lithio analog but can also make it less reactive toward bulky electrophiles.

  • 5-Br: Generates a standard aryl lithium species. It is more reactive but lacks the stabilizing chelation.

Lithiation_Workflow Start Start: Bromoquinoline Substrate Choice Select Isomer Start->Choice FiveBr 5-Bromoquinoline Choice->FiveBr EightBr 8-Bromoquinoline Choice->EightBr Cond5 Condition: n-BuLi, -78°C, THF FiveBr->Cond5 Risk5 Risk: C2-Nucleophilic Attack Cond5->Risk5 If Temp > -78°C Prod5 Product: 5-Lithioquinoline (Standard Reactivity) Cond5->Prod5 Strict Temp Control Cond8 Condition: n-BuLi (Inverse Addition) or t-BuLi (2 equiv) at -90°C EightBr->Cond8 Stab8 Benefit: N-Li Chelation Stabilization Cond8->Stab8 Prod8 Product: 8-Lithioquinoline (Chelated/Stable) Stab8->Prod8

Figure 2: Decision tree for Lithium-Halogen exchange emphasizing the stability of the 8-lithio species.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for 8-Bromoquinoline

Rationale: Standard conditions often fail due to N-coordination. We utilize a bulky, electron-rich ligand system to outcompete the quinoline nitrogen.

  • Reagents:

    • 8-Bromoquinoline (1.0 equiv)[2]

    • Arylboronic acid (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (SPhos provides steric bulk to prevent N-poisoning).

    • Base: K₃PO₄ (2.0 equiv, anhydrous).

    • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Charge a reaction vial with 8-bromoquinoline, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill with Argon (3x).

    • Add degassed Toluene/Water.

    • Heat to 100°C for 12 hours. (Note: 5-bromo typically completes in 4-6 hours; 8-bromo requires longer).

    • Cool, filter through Celite, and purify via flash chromatography.

Protocol B: High-Fidelity Lithium-Halogen Exchange (Avoiding C2 Attack)

Rationale: To prevent nucleophilic attack at C2, we use t-BuLi (non-nucleophilic due to bulk) or extremely low temperatures.

  • Reagents:

    • Bromoquinoline (5- or 8-isomer).[3][4][5]

    • n-BuLi (1.1 equiv) OR t-BuLi (2.1 equiv - preferred for 8-Br).

    • Electrophile (e.g., DMF, Benzaldehyde).

    • Solvent: Dry THF or Et₂O.

  • Procedure:

    • Cool a solution of Bromoquinoline in THF to -78°C (for 5-Br) or -90°C (for 8-Br, to ensure chelation control).

    • Crucial Step: Add the Lithium reagent slowly down the side of the flask.

      • For 8-Br: The solution often turns a deep red/orange due to the chelated lithio-species.

    • Stir for 15-30 mins at low temp.

    • Add the electrophile rapidly.

    • Allow to warm to room temperature only after electrophile addition is complete.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Recent Developments.[6][7][8] Retrieved from

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years.[9] Retrieved from

  • Reich, H. J. (2023). Lithium-Halogen Exchange: Mechanism and Scope.[10][11] University of Wisconsin-Madison (Archived via Wikipedia/Macmillan). Retrieved from

  • ChemicalBook. (2025). 5-Bromo-8-methylquinoline Properties and Synthesis. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.